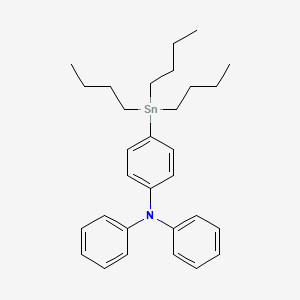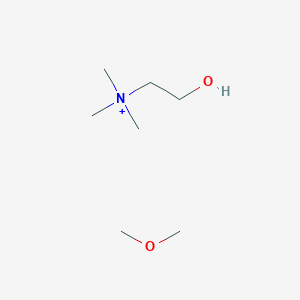
Ethanaminium,2-methoxy-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-methoxy-N,N,N-trimethyl- is a quaternary ammonium compound with the molecular formula C6H16NO+. It is known for its cationic nature and is commonly used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanaminium, 2-methoxy-N,N,N-trimethyl- can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by methylation using formaldehyde and ammonium chloride . The reaction typically occurs in an alcoholic medium to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Ethanaminium, 2-methoxy-N,N,N-trimethyl- involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced reactors and purification systems to isolate the compound from by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-methoxy-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It participates in nucleophilic substitution reactions due to its cationic nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of Ethanaminium, 2-methoxy-N,N,N-trimethyl-, such as its oxides, reduced amines, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-methoxy-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Serves as a DNA precipitant and ion exchange agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized as a surfactant and in the production of various chemical products.
Wirkmechanismus
The mechanism of action of Ethanaminium, 2-methoxy-N,N,N-trimethyl- involves its interaction with cellular membranes and proteins. It acts by disrupting membrane integrity and altering protein function, leading to various biological effects. The compound targets specific molecular pathways, including those involved in signal transduction and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline: A similar quaternary ammonium compound with a hydroxyl group instead of a methoxy group.
Betaine: Another related compound with a carboxylate group.
Uniqueness
Ethanaminium, 2-methoxy-N,N,N-trimethyl- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H20NO2+ |
|---|---|
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)azanium;methoxymethane |
InChI |
InChI=1S/C5H14NO.C2H6O/c1-6(2,3)4-5-7;1-3-2/h7H,4-5H2,1-3H3;1-2H3/q+1; |
InChI-Schlüssel |
UOABFZLILDYNJH-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCO.COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)

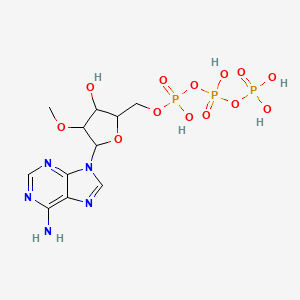


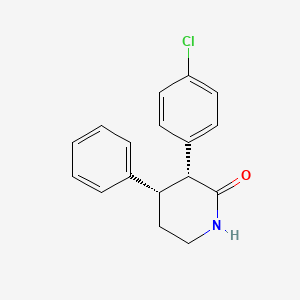
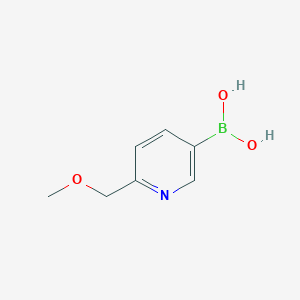
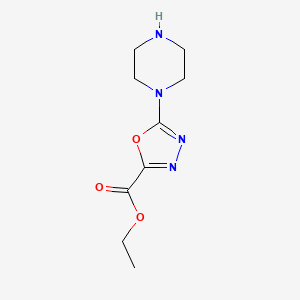
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)


